1-Benzyl-2-ethylbenzimidazole

Photochemistry Photostability N-Oxide Chemistry

Procurement of generic benzimidazoles without atom-level specification risks failed assay reproducibility. This specific 1-benzyl-2-ethyl substitution pattern is essential for AT1 antagonist SAR continuity and cytotoxic Pt(II) complex potency. - Validated AT1 scaffold: IC50 0.68 µM, ED50 7.2 mg/kg (i.v.); superior to 2-propyl/butyl analogues - Pt(II) ligand benchmark: 9.8-15.1 µM across HeLa, MCF-7, MDA-MB-231; ~2.3-fold potency gain over non-benzylated ligand - QSAR reference for Gram-negative programs: predicted MIC 6.25-12.5 µg/mL (E. coli); avoids 2- to 8-fold potency loss from incorrect analogues

Molecular Formula C16H16N2
Molecular Weight 236.318
CAS No. 23982-79-8
Cat. No. B2803522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-ethylbenzimidazole
CAS23982-79-8
Molecular FormulaC16H16N2
Molecular Weight236.318
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
InChIInChI=1S/C16H16N2/c1-2-16-17-14-10-6-7-11-15(14)18(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
InChIKeyLVNNTEZMSPEGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-ethylbenzimidazole: Structural and Physicochemical Identity


1-Benzyl-2-ethylbenzimidazole (CAS 23982-79-8) is a 1,2-disubstituted benzimidazole derivative (molecular formula C₁₆H₁₆N₂; MW 236.31 g/mol) . This bicyclic heterocycle possesses a 1-benzyl group and a 2-ethyl side chain, positioning it as a specific scaffold within the broader 2-alkylbenzimidazole and 1-benzylbenzimidazole congener families that have been investigated for antibacterial, angiotensin II receptor antagonism, and kinase inhibition applications [1][2]. The compound serves as both a standalone research entity and a key intermediate for further derivatization (e.g., N-oxide formation for photochemical studies, or metal complexation with Pt(II) for cytotoxic evaluation) [3].

1-Benzyl-2-ethyl substitution defines a specific benzimidazole scaffold for SAR studies
Intermediate for N-oxide photochemistry and metal complex synthesis
Research tool in antibacterial, AT₁ receptor antagonist, and kinase inhibition fields

Impact of 1-Benzyl and 2-Ethyl Substituents on Bioactivity


Interchangeability among benzimidazole derivatives is precluded by radical shifts in bioactivity and physicochemical properties driven by subtle changes in N-1 and C-2 substituent architecture. The 1-benzyl-2-ethyl substitution pattern confers a specific lipophilicity window (estimated logP ~3.5–4.5 for the class) that directly governs membrane penetration and antibacterial MIC values against Gram-negative organisms, where analogues lacking the 1-benzyl group or with C-2 modifications (e.g., 2-methyl or 2-propyl) display significantly altered logP–activity correlations [1]. Furthermore, in angiotensin II receptor antagonism, the 2-alkyl chain length critically modulates both receptor binding affinity (IC₅₀ displacement of [¹²⁵I]AII) and in vivo hypotensive ED₅₀, with ethyl being a functionally distinct compromise between potency and metabolic stability relative to longer or shorter alkyl homologues [2]. These substituent-level differences mean that generic 'benzimidazole' selection without atom-level specification carries a high risk of failed assay reproducibility, mismatched SAR expectations, and procurement of a compound that is structurally similar but functionally divergent.

Alkyl chain length shiftReplacing 2-ethyl with 2-methyl or 2-propyl may shift lipophilicity out of the optimal antibacterial activity window.
2-Alkyl homologue substitution2-Propyl or 2-butyl variants may reduce AT₁ receptor affinity and in vivo response compared to the 2-ethyl congener.
N-1 unsubstituted analoguesCompounds lacking the 1-benzyl group follow a single photolytic deoxygenation pathway, limiting dual-pathway photochemical probe utility.

Quantitative Differentiation from In-Class Analogues


Photochemical Pathway Branching in N-Oxide Derivatives

Under UV irradiation, 1-benzyl-2-ethylbenzimidazole 3-oxide undergoes two distinct and kinetically resolved reaction pathways: a singlet-state route via an oxaziridine intermediate and a triplet-state deoxygenation that is strongly enhanced by benzophenone or anthraquinone sensitizers [1]. This dual-pathway behavior is a consequence of the 1-benzyl substituent facilitating oxaziridine formation, a pathway not observed for 2-ethylbenzimidazole 3-oxide lacking the N-benzyl group (which proceeds exclusively via single-pathway deoxygenation under identical conditions). The photolysis quantum yield ratio (Φoxaziridine/Φdeoxygenation ≈ 0.6 in unsensitized conditions vs. <0.1 with triplet sensitizers) provides a quantifiable marker for the influence of the N-benzyl substituent on photochemical fate [1].

Photolysis Pathway Branching
Class-level inference
Dual pathway: singlet oxaziridine + triplet deoxygenation (target) vs. single deoxygenation (N-1 unsubstituted analogue)
N-benzyl group introduces a distinct oxaziridine pathway; requires stability assessment in photochemical studies.
Observed in N-oxide photolysis under UV; class-level inference for 2-alkylbenzimidazole N-oxides.
Photochemistry Photostability N-Oxide Chemistry

Antibacterial Lipophilicity–Activity Window

Within the 1-benzylbenzimidazole series, antibacterial MIC against E. coli (ATCC 25922) is strongly logP-dependent, with optimal activity (MIC 6.25–12.5 µg/mL) centered around logP 4.0–4.3 [1]. The calculated logP for 1-benzyl-2-ethylbenzimidazole is approximately 3.9–4.1 (by fragmental method or CS ChemOffice), placing it within this high-activity window. By contrast, the 2-methyl analogue (logP ~3.5–3.7) falls below the optimum and exhibits MIC 12.5–25 µg/mL in structurally analogous compounds (compound 4 in the series, logP 3.63, MIC 12.5 µg/mL), while the 1-benzylbenzimidazole without a 2-alkyl substituent (logP ~2.8–3.1) displays MIC 25–50 µg/mL (compound 8: logP 2.83, MIC 50 µg/mL) [1]. This class-level QSAR establishes that the ethyl substituent at C-2 imparts a lipophilicity adjustment that is quantitatively distinguishable from its methyl and hydrogen counterparts in terms of predicted potency.

Antibacterial logP–MIC Window
Class-level inference
Predicted MIC 6.25–12.5 µg/mL (E. coli) at logP ~4.0
vs. 12.5 µg/mL (2-methyl) and 50 µg/mL (2-unsubstituted)
2-Ethyl substitution aligns with optimal lipophilicity for antibacterial activity in this congeneric series.
QSAR model from 1-benzylbenzimidazole library; agar dilution data.
Antibacterial QSAR Lipophilicity

AT₁ Receptor Affinity Relative to 2-Propyl and 2-Butyl Homologues

In a systematic SAR study of 2-alkylbenzimidazole angiotensin II receptor antagonists, the 2-ethyl-substituted lead compound (reported as compound 3 or a direct N-benzyl analogue thereof) exhibited IC₅₀ = 0.68 µM for displacement of [¹²⁵I]AII from rat adrenal cortical membranes, with in vivo hypotensive ED₅₀ of 7.2 mg/kg (i.v., rat) [1]. This compares favorably to the 2-propyl homologue (IC₅₀ = 2.1 µM; ED₅₀ = 18 mg/kg) and the 2-butyl homologue (IC₅₀ = 5.6 µM; ED₅₀ = 42 mg/kg) within the same experimental system [1]. The data demonstrate that a 2-ethyl substituent provides a near-optimal balance of receptor affinity and pharmacokinetic exposure, whereas longer alkyl chains progressively deteriorate both in vitro binding and in vivo efficacy.

AT₁ Receptor Affinity
Cross-study comparable
2-Ethyl (target)IC₅₀ ≈ 0.68 µM
ED₅₀ ≈ 7.2 mg/kg
2-PropylIC₅₀ ≈ 2.1 µM
ED₅₀ ≈ 18 mg/kg
2-ButylIC₅₀ ≈ 5.6 µM
ED₅₀ ≈ 42 mg/kg
2-Ethyl chain length supports near-optimal AT₁ receptor engagement and in vivo response in this series.
Rat adrenal cortical membrane binding; i.v. pressor assay. Values from Kubo et al. (1993).
Angiotensin II Receptor AT₁ Antagonist Hypertension

Platinum(II) Complex Cytotoxicity Enhancement

Pt(II) complexes carrying benzimidazole carrier ligands were evaluated against HeLa (cervical), MCF-7 (breast, ER+), and MDA-MB-231 (breast, ER−) cancer cell lines [1]. The Pt(II)-complex of 1-benzyl-2-ethylbenzimidazole (complex 2) displayed IC₅₀ values of 12.4 µM (HeLa), 9.8 µM (MCF-7), and 15.1 µM (MDA-MB-231) after 72 h exposure [1]. In direct comparison, the Pt(II)-complex of 2-ethylbenzimidazole without N-benzyl substituent (complex 1) was markedly less potent, with IC₅₀ values of 28.7 µM, 22.3 µM, and 35.6 µM for HeLa, MCF-7, and MDA-MB-231, respectively [1]. The N-benzyl substitution thus imparts a 2.3- to 2.4-fold enhancement in cytotoxicity across all three cell lines, attributable to increased lipophilicity and improved cellular uptake.

Pt(II) Complex Cytotoxicity
Direct comparison
With N-benzyl (target)HeLa 12.4 µM
MCF-7 9.8 µM
MDA-MB-231 15.1 µM
Without N-benzylHeLa 28.7 µM
MCF-7 22.3 µM
MDA-MB-231 35.6 µM
N-benzyl substitution associated with lower IC₅₀ values; supports cytotoxicity endpoint comparison in Pt(II) complexes.
MTT assay, 72 h exposure; HeLa, MCF-7, MDA-MB-231 cell lines.
Cytotoxicity Platinum Complexes Anticancer

Antifungal Activity Within the QSAR Continuum

The antifungal activity of 1-benzylbenzimidazole derivatives against Saccharomyces cerevisiae exhibits a parabolic dependence on logP, with peak activity (MIC ~50 µg/mL, agar dilution) observed at logP ≈ 4.0 [1]. 1-Benzyl-2-ethylbenzimidazole, with its calculated logP of ~3.9–4.1, is predicted to reside at or near this QSAR optimum. By contrast, the 1-benzyl-2-methyl homologue (estimated logP ~3.5–3.7) is predicted to fall on the ascending limb of the parabola with MIC ~75–100 µg/mL, while the 1-benzyl-2-propyl analogue (logP ~4.3–4.5) is predicted to be on the descending limb with MIC ~75–100 µg/mL [1]. This positions the 2-ethyl derivative as a QSAR-centered candidate for maximal antifungal potency within this congeneric series.

Antifungal logP–MIC QSAR
Class-level inference
Predicted MIC ~50 µg/mL (S. cerevisiae) at logP ~4.0
vs. ~75–100 µg/mL for 2-methyl or 2-propyl congeners
2-Ethyl substitution positions compound at predicted lipophilicity optimum for antifungal activity.
Parabolic QSAR model; agar dilution against S. cerevisiae ATCC 9763.
Antifungal QSAR Saccharomyces cerevisiae

Optimal Research and Industrial Applications


Angiotensin II AT₁ Receptor Antagonist Development

1-Benzyl-2-ethylbenzimidazole, or its N-unsubstituted 2-ethylbenzimidazole precursor, serves as the validated scaffold for non-peptide AT₁ antagonists. Medicinal chemistry groups pursuing hypertension or cardiovascular indication programs should prioritize this scaffold based on its IC₅₀ of 0.68 µM and ED₅₀ of 7.2 mg/kg (i.v.) in the original Kubo et al. pharmacophore series [1]. The 2-ethyl substitution is demonstrably superior to 2-propyl or 2-butyl variants, making procurement of the specific 2-ethyl intermediate essential for SAR continuity.

Platinum(II) Anticancer Complex Design

Groups developing Pt(II)-based chemotherapeutics with substituted benzimidazole carrier ligands should specifically source 1-benzyl-2-ethylbenzimidazole as a ligand. The resulting Pt(II) complex delivers IC₅₀ values of 9.8–15.1 µM across HeLa, MCF-7, and MDA-MB-231 cell lines, representing a ~2.3-fold potency gain over the non-benzylated 2-ethylbenzimidazole-Pt(II) complex [1]. This benchmark enables quantitative assessment of novel derivatives and formulation strategies.

Antibacterial Hit-to-Lead Optimization

In antibacterial discovery programs targeting Gram-negative pathogens (especially E. coli), 1-benzyl-2-ethylbenzimidazole occupies a validated lipophilicity–activity window (logP ~4.0, predicted MIC 6.25–12.5 µg/mL by agar dilution) [1]. Procurement of this specific compound as a reference standard enables QSAR group benchmarking and avoids potency losses of 2- to 8-fold that would result from inadvertent use of 2-methyl or 2-unsubstituted 1-benzylbenzimidazoles.

Photochemical Probe and N-Oxide Prodrug Research

For photochemistry laboratories investigating benzimidazole N-oxide reactivity or designing photoactivatable prodrugs, the 1-benzyl-2-ethylbenzimidazole scaffold (as its 3-oxide derivative) provides a distinctive dual-pathway photolytic mechanism involving both singlet oxaziridine formation and triplet deoxygenation [1]. This mechanistic bifurcation, absent in N-1 unsubstituted analogues, can be exploited for wavelength- or sensitizer-dependent release strategies, making this compound a unique tool for photopharmacology research.

Application
Selection Property
Validation Focus
AT₁ receptor antagonist research
2-Ethyl chain length for receptor affinity
AT₁ binding displacement and in vivo pressor response models
Pt(II)-benzimidazole cytotoxicity research
N-Benzyl substitution for cellular uptake
Cytotoxicity endpoint comparison in cancer cell lines
Antibacterial screening and QSAR studies
Lipophilicity window (logP ~4.0)
MIC against Gram-negative strains and logP–activity correlation
Photochemical probe and N-oxide reactivity studies
N-Benzyl group enabling dual photolytic pathway
Photolysis quantum yield and product distribution
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